1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound features a bromothiophene moiety attached to a pyrazole ring, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process generally includes the following steps:
Starting Materials: 3-bromothiophene-2-carbaldehyde and 4-aminopyrazole.
Catalyst: Palladium(0) catalyst, such as Pd(PPh3)4.
Base: Potassium carbonate (K2CO3) or similar bases.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to 90°C for several hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone in the large-scale synthesis of similar compounds. The scalability of this reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Bromothiophen-2-YL)methyl]piperazine
- (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
Uniqueness
1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine stands out due to its unique combination of a bromothiophene moiety and a pyrazole ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H8BrN3S |
---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
1-[(3-bromothiophen-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H8BrN3S/c9-7-1-2-13-8(7)5-12-4-6(10)3-11-12/h1-4H,5,10H2 |
InChI Key |
JOHONWGENPGVPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CN2C=C(C=N2)N |
Origin of Product |
United States |
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